molecular formula C18H15Br2NO2 B287972 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287972
M. Wt: 437.1 g/mol
InChI Key: ORCXBARLHJPSCZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as BAE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAE is a member of the cycloheptatrienone family and has a unique chemical structure that makes it highly useful in scientific research.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer development. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of this compound's mechanism of action, which could lead to a better understanding of its potential applications. Finally, there is a need for further research on the advantages and limitations of using this compound in lab experiments, which could help improve its use in scientific research.

Synthesis Methods

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using various methods, but the most common one involves the reaction of 3-bromocinnamic acid with ethylamine in the presence of a catalyst. The resulting product is then treated with bromine to form this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and molecular biology. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

Molecular Formula

C18H15Br2NO2

Molecular Weight

437.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Br2NO2/c1-2-21-16-8-7-14(20)11-15(18(16)23)17(22)9-6-12-4-3-5-13(19)10-12/h3-11H,2H2,1H3,(H,21,23)/b9-6+

InChI Key

ORCXBARLHJPSCZ-RMKNXTFCSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Br)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Br)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Br)Br

Origin of Product

United States

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